molecular formula C25H30N4O2 B11299943 1-(3-ethoxyquinoxalin-2-yl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide

1-(3-ethoxyquinoxalin-2-yl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B11299943
M. Wt: 418.5 g/mol
InChI Key: DOXFOEUJDHXLRI-UHFFFAOYSA-N
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Description

1-(3-ethoxyquinoxalin-2-yl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, a piperidine ring, and an amide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-ethoxyquinoxalin-2-yl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide typically involves multi-step organic reactions The piperidine ring is then synthesized and attached to the quinoxaline core through an amide bond formation

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxyquinoxalin-2-yl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction can produce simpler amine or alcohol derivatives.

Scientific Research Applications

1-(3-ethoxyquinoxalin-2-yl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-ethoxyquinoxalin-2-yl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinoxaline core may interact with DNA or proteins, leading to changes in cellular functions. The piperidine ring can modulate receptor activity, while the amide linkage facilitates binding to target molecules. These interactions result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-pyridinyl)-2-propanone: Shares a similar quinoxaline core but differs in the substituents attached to the core.

    3-(piperazin-1-yl)propan-2-ol: Contains a piperidine ring but has different functional groups and applications.

Uniqueness

1-(3-ethoxyquinoxalin-2-yl)-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

IUPAC Name

1-(3-ethoxyquinoxalin-2-yl)-N-(2-propan-2-ylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C25H30N4O2/c1-4-31-25-23(26-21-13-7-8-14-22(21)28-25)29-15-9-10-18(16-29)24(30)27-20-12-6-5-11-19(20)17(2)3/h5-8,11-14,17-18H,4,9-10,15-16H2,1-3H3,(H,27,30)

InChI Key

DOXFOEUJDHXLRI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC=CC=C4C(C)C

Origin of Product

United States

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